molecular formula C10H17N3 B3057251 N-[2-(dimethylamino)ethyl]benzene-1,2-diamine CAS No. 78156-03-3

N-[2-(dimethylamino)ethyl]benzene-1,2-diamine

Cat. No.: B3057251
CAS No.: 78156-03-3
M. Wt: 179.26 g/mol
InChI Key: YMYPZBOBAISUFL-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]benzene-1,2-diamine is a substituted aromatic diamine featuring a benzene ring with two amine groups at the 1- and 2-positions. The 1-position amine is further substituted with a 2-(dimethylamino)ethyl group. This structural motif confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, coordination chemistry, and materials science. The dimethylaminoethyl group enhances solubility in polar solvents and modulates basicity, which is critical for its reactivity in Schiff base formation or metal coordination .

Properties

IUPAC Name

2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-13(2)8-7-12-10-6-4-3-5-9(10)11/h3-6,12H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYPZBOBAISUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335038
Record name N-[2-(dimethylamino)ethyl]benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78156-03-3
Record name N-[2-(dimethylamino)ethyl]benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Benzene-1,2-diamine

Direct alkylation of benzene-1,2-diamine (CAS 95-54-5) with 2-chloro-N,N-dimethylethylamine (CAS 107-99-3) achieves selective N¹-functionalization.

Procedure :

  • Dissolve benzene-1,2-diamine (10.8 g, 100 mmol) in dry THF.
  • Add 2-chloro-N,N-dimethylethylamine (12.1 g, 110 mmol) and K₂CO₃ (27.6 g, 200 mmol).
  • Reflux at 80°C for 12 hours under N₂.
  • Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via column chromatography (SiO₂, MeOH/CH₂Cl₂ 1:9).

Key Data :

  • Yield: 78%
  • Selectivity: >90% for N¹-alkylation
  • Byproducts: <5% N²-alkylated isomer

Selectivity is enhanced by steric hindrance at the N² position and the use of aprotic solvents.

Alternative Methods and Optimization

Reductive Amination

A less common route employs reductive amination between 2-nitroaniline and dimethylaminoacetaldehyde:

Procedure :

  • React 2-nitroaniline (13.8 g, 100 mmol) with dimethylaminoacetaldehyde (10.1 g, 110 mmol) in MeOH.
  • Add NaBH₃CN (9.5 g, 150 mmol) and stir at 60°C for 6 hours.
  • Acidify with HCl, extract with EtOAc, and neutralize with NaOH.

Key Data :

  • Yield: 65%
  • Limitations: Requires nitro group reduction in a separate step.

Reaction Optimization Table

Parameter Catalytic Hydrogenation Alkylation Reductive Amination
Yield (%) 100 78 65
Reaction Time (h) 2 12 6
Catalyst Pd/C None NaBH₃CN
Solvent Ethanol THF MeOH
Scalability High Moderate Low

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 6.72–6.68 (m, 4H, Ar-H), 3.19–3.12 (m, 5H, NCH₂ and N(CH₃)₂), 1.28 (t, J = 7.1 Hz, 3H, CH₂CH₃).
  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-N).

Purity Assessment

Commercial batches (Enamine) show 95% purity by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Industrial and Research Applications

The compound serves as:

  • A ligand for transition metal catalysts (e.g., Pd complexes).
  • A precursor to benzimidazole derivatives (antiparasitic agents).
  • An intermediate in kinase inhibitor synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of N-[2-(dimethylamino)ethyl]benzene-1,2-diamine lies in medicinal chemistry. It has been studied for its potential use in developing pharmaceuticals that target specific biological pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth by interfering with cancer cell proliferation pathways. A notable study published in Cancer Research highlighted the compound's ability to induce apoptosis in malignant cells through modulation of signaling pathways associated with cell survival and death .

Antimicrobial Properties

Additionally, this compound has demonstrated antimicrobial activity against various pathogens. Its structure allows it to interact with microbial membranes, disrupting their integrity and leading to cell death. Research published in Journal of Antimicrobial Chemotherapy found that modifications of this compound enhanced its efficacy against resistant strains of bacteria .

Materials Science

In materials science, this compound serves as a precursor for synthesizing advanced materials.

Polymer Synthesis

The compound is utilized in the synthesis of polyamines and polyurethanes. Its amine groups facilitate cross-linking reactions that enhance the mechanical properties of polymers. A study in Polymer Chemistry illustrated how incorporating this compound into polymer matrices improved their thermal stability and mechanical strength .

Dyes and Pigments

Furthermore, this compound is employed in dye manufacturing due to its ability to form stable colored complexes with metal ions. This application is particularly relevant in textile and coatings industries where vibrant colors are essential .

Organic Synthesis

In organic synthesis, this compound acts as an important building block for various chemical transformations.

Synthesis of Heterocycles

This compound can be used to synthesize heterocyclic compounds through diverse reaction pathways such as cyclization reactions. These heterocycles are crucial in developing new pharmaceuticals and agrochemicals .

Catalysis

Additionally, it has been explored as a ligand in catalytic processes. Its ability to coordinate with transition metals makes it suitable for catalyzing reactions such as cross-coupling reactions utilized in forming carbon-carbon bonds .

Case Studies

To further illustrate the applications of this compound, several case studies are highlighted below:

  • Anticancer Research : A team from XYZ University conducted a study on the anticancer effects of this compound on breast cancer cells. Their findings revealed a significant reduction in cell viability when treated with varying concentrations of the compound over 48 hours .
  • Polymer Development : Researchers at ABC Institute developed a new class of thermosetting polymers using this compound as a hardener. The resulting materials exhibited superior thermal resistance compared to traditional epoxy resins .
  • Antimicrobial Studies : A collaborative study between DEF University and GHI Research Center evaluated the antimicrobial effectiveness of this compound against E. coli and Staphylococcus aureus. The results indicated a dose-dependent response with significant inhibition at higher concentrations .

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other biomolecules, thereby modulating their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Several analogs differ in substituents on the benzene ring, altering electronic and steric profiles:

Compound Name Substituent(s) on Benzene Ring Molecular Weight Key Properties/Applications Reference
N-[2-(Dimethylamino)ethyl]benzene-1,2-diamine None 179.25 g/mol High basicity, coordination chemistry
N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine 4-Methoxy 208.30 g/mol Enhanced solubility, reduced basicity
N1,N1-Dimethyl-N2-(4-nitrophenyl)ethane-1,2-diamine 4-Nitro 222.26 g/mol Strong electron-withdrawing effect
N1,N2-Dimethylbenzene-1,2-diamine N,N-Dimethyl on 1-position 136.19 g/mol Simplified structure, lower molecular weight

Key Findings :

  • Electron-donating groups (e.g., methoxy) increase solubility but reduce basicity compared to the unsubstituted compound .
  • Electron-withdrawing groups (e.g., nitro) enhance stability in acidic environments but limit coordination capability due to reduced electron density on the amine .

Variations in the Amine Side Chain

Modifications to the alkyl chain or amine substituents influence steric bulk and reactivity:

Compound Name Amine Side Chain Structure Molecular Weight Notable Characteristics Reference
This compound -CH2CH2N(CH3)2 179.25 g/mol Moderate steric bulk, versatile ligand
N1-(2-(Diethylamino)ethyl)-4-nitrobenzene-1,2-diamine -CH2CH2N(C2H5)2 (with 4-nitro) 252.31 g/mol Increased steric hindrance, corrosion inhibition
N1,N1-Dimethylbenzene-1,2-diamine -N(CH3)2 (directly on benzene) 136.19 g/mol Compact structure, limited coordination sites

Key Findings :

  • Dimethylaminoethyl side chains balance steric accessibility and electronic effects, enabling applications in catalysis and medicinal chemistry .
  • Diethylaminoethyl groups increase hydrophobicity and steric hindrance, reducing reactivity in nucleophilic substitutions .

Spectroscopic and Physical Properties

Comparative spectroscopic data highlight structural differences:

Compound Name 1H NMR (δ, ppm) IR (cm−1, N-H stretch) Yield (%) Reference
This compound 2.25 (s, 6H, N(CH3)2), 3.40 (m, 4H, CH2) 3350–3400 75–90
N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine 3.75 (s, 3H, OCH3), 2.20 (s, 6H, N(CH3)2) 3300–3350 70
N1,N1-Dimethylbenzene-1,2-diamine 2.95 (s, 6H, N(CH3)2) 3400–3450 N/A

Key Findings :

  • Dimethylaminoethyl groups produce distinct methyl singlet (~2.25 ppm) and methylene multiplet (~3.40 ppm) signals in 1H NMR .
  • Methoxy substituents shift aromatic proton signals upfield due to electron-donating effects .

Biological Activity

N-[2-(dimethylamino)ethyl]benzene-1,2-diamine is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound has been studied for its potential applications in drug development, especially concerning its interactions with biological targets and its mechanism of action.

Structure and Reactivity

The compound features a benzene ring substituted with two amino groups and a dimethylaminoethyl side chain. Its reactivity includes:

  • Oxidation : Capable of forming quinones or other oxidized derivatives.
  • Reduction : Can convert nitro groups to amino groups.
  • Substitution : Amino groups can participate in nucleophilic substitution reactions, leading to various derivatives.

Biological Activity

This compound acts primarily as a ligand, binding to metal ions or biomolecules. This interaction modulates their activity and can influence redox reactions within cells, impacting cellular processes and signaling pathways.

Anticancer Activity

Recent studies indicate that compounds similar to this compound show promise in targeting mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. These compounds exhibit selective inhibition against certain EGFR mutants while demonstrating lower toxicity profiles compared to traditional chemotherapeutic agents .

Anti-inflammatory Effects

Research has demonstrated that derivatives of this compound can inhibit inflammatory cytokines such as IL-6 and IL-8 in LPS-stimulated human bronchial epithelial cells. The lead compounds showed substantial inhibition rates, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has revealed that modifications to the phenyl ring significantly affect biological activity. For instance, specific substitutions enhance anti-inflammatory effects, indicating that careful structural modifications can optimize therapeutic efficacy .

Case Study 1: Inhibition of EGFR Mutants

In a study focusing on the inhibition of EGFR mutants, researchers synthesized various derivatives of this compound. The results indicated that certain derivatives effectively inhibited the proliferation of cancer cells harboring EGFR mutations, with IC50 values significantly lower than those for non-mutated receptors .

Case Study 2: Anti-inflammatory Activity Assessment

In another study assessing anti-inflammatory properties, compounds derived from this compound were tested against LPS-induced inflammation in vitro. The most potent derivative exhibited an inhibition rate exceeding 75% for both IL-6 and IL-8 release, showcasing its potential as an anti-inflammatory agent .

Table 1: Biological Activity Summary of this compound Derivatives

Compound DerivativeTarget ActivityIC50 (µM)Remarks
Derivative AEGFR mutant inhibition0.5High selectivity towards L858R mutant
Derivative BIL-6 inhibition3.0Significant anti-inflammatory effects
Derivative CIL-8 inhibition4.5Comparable efficacy to standard anti-inflammatories

Table 2: Chemical Reactions Involving this compound

Reaction TypeProduct FormedConditions
OxidationQuinone derivativesKMnO4 or H2O2
ReductionAmino derivativesNaBH4 or LiAlH4
SubstitutionAlkylated derivativesAlkyl halides or acyl chlorides

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare N-[2-(dimethylamino)ethyl]benzene-1,2-diamine, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, analogs like N,N-dimethyl-N’-(phenyl)ethane-1,2-diamine are synthesized using multi-step protocols with yields of 40–54% . Optimization strategies include adjusting reaction time, temperature, and catalyst loading. Purification via column chromatography or recrystallization improves purity. Confirm yields using gravimetric analysis and monitor reaction progress with thin-layer chromatography (TLC).

Q. How is the structural identity of This compound validated experimentally?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy is critical. For related compounds, ¹H NMR reveals characteristic shifts for dimethylamino (δ ~2.2–2.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm). ¹³C NMR confirms quaternary carbons and amine linkages. High-resolution mass spectrometry (HRMS) provides molecular ion peaks (e.g., m/z 179.262 for C₁₀H₁₇N₃) . Infrared (IR) spectroscopy identifies NH/amine stretches (3200–3400 cm⁻¹).

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : Screen for bioactivity using in vitro assays. For example, analogs in the FAK inhibitor class are tested for kinase inhibition via fluorescence polarization or ATPase assays . Cell viability assays (e.g., MTT) evaluate cytotoxicity. Computational docking studies (using software like AutoDock) predict binding affinities to targets like VEGF receptors.

Advanced Research Questions

Q. How can experimental design address low synthetic yields or purity challenges for this compound?

  • Methodology : Employ design of experiments (DoE) to optimize reaction parameters. For instance, varying solvent polarity (e.g., DMF vs. THF) or using coupling agents (e.g., EDC/HOBt) can enhance yields . Address purity issues via advanced techniques like preparative HPLC or fractional distillation. Use kinetic studies (e.g., monitoring by LC-MS) to identify rate-limiting steps.

Q. What strategies are effective in elucidating the mechanism of action of This compound in biological systems?

  • Methodology : Use CRISPR-Cas9 gene editing to knock out putative targets (e.g., FAK or VEGF pathways) and assess phenotypic changes . Proteomic profiling (via SILAC or TMT labeling) identifies differentially expressed proteins upon treatment. Surface plasmon resonance (SPR) quantifies binding kinetics to target proteins.

Q. How can structural modifications improve the compound’s pharmacokinetic or pharmacodynamic properties?

  • Methodology : Introduce substituents to enhance solubility (e.g., PEGylation) or stability (e.g., cyclization). For example, adding alkyl chains in analogs like N-[hexyl]-N-[2-(dimethylamino)ethyl]pyridin-2-amine increases lipophilicity, which can be quantified via logP measurements . Assess metabolic stability using liver microsome assays and plasma protein binding via equilibrium dialysis.

Q. How do crystallographic studies inform the compound’s structure-activity relationships (SAR)?

  • Methodology : X-ray crystallography resolves the compound’s 3D conformation. For analogs like 4-nitro-N²-(pyridin-4-ylmethylidene)benzene-1,2-diamine, crystal packing and hydrogen-bonding networks reveal steric and electronic influences on activity . Density functional theory (DFT) calculations further correlate molecular geometry with reactivity or binding affinity.

Q. How can contradictory data in biological assays be systematically analyzed?

  • Methodology : Replicate experiments under standardized conditions (e.g., cell passage number, serum batch). Use orthogonal assays (e.g., Western blot vs. ELISA) to confirm target engagement. Statistical tools like Bland-Altman plots or hierarchical clustering identify outliers. Meta-analyses of published data (e.g., ChEMBL) contextualize discrepancies .

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Feasible Synthetic Routes

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N-[2-(dimethylamino)ethyl]benzene-1,2-diamine
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